![molecular formula C15H6BrClN2O2 B14329352 6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one CAS No. 105855-29-6](/img/structure/B14329352.png)
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Métodos De Preparación
The synthesis of 6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one typically involves a condensation reaction. One reported method involves the reaction between 6,7-dibromo-5,8-dioxoquinoline and 2-amino-3-hydroxypyridine in an ethanol/benzene medium in the presence of potassium acetate at room temperature . This method provides a straightforward route to the desired compound with good yields.
Análisis De Reacciones Químicas
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent.
Material Science: Phenoxazine derivatives, including this compound, are used in the development of organic light-emitting diodes and dye-sensitized solar cells.
Biological Research: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one involves its ability to intercalate with DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes, which leads to cell death. The compound targets specific molecular pathways involved in cancer cell proliferation, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one can be compared with other phenoxazine derivatives such as:
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
6-Chloro-benzo[a]phenoxazin-5-one: Another phenoxazine derivative with similar structural features but different substituents.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
105855-29-6 |
|---|---|
Fórmula molecular |
C15H6BrClN2O2 |
Peso molecular |
361.57 g/mol |
Nombre IUPAC |
6-bromo-10-chloropyrido[3,2-a]phenoxazin-5-one |
InChI |
InChI=1S/C15H6BrClN2O2/c16-11-14(20)12-8(2-1-5-18-12)13-15(11)21-10-4-3-7(17)6-9(10)19-13/h1-6H |
Clave InChI |
AFNULMIFUAFCBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C(=C3C2=NC4=C(O3)C=CC(=C4)Cl)Br)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


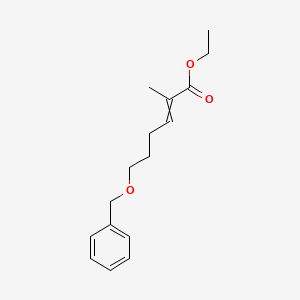
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
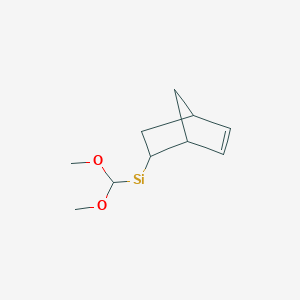
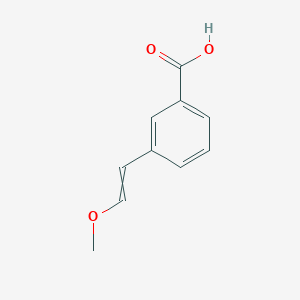
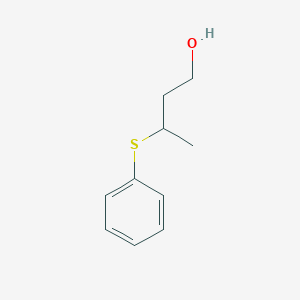
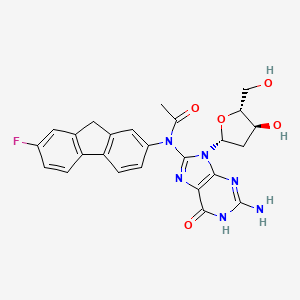
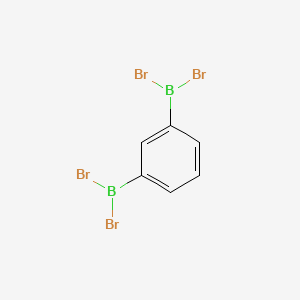
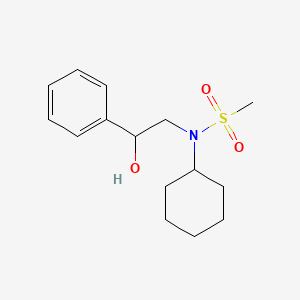

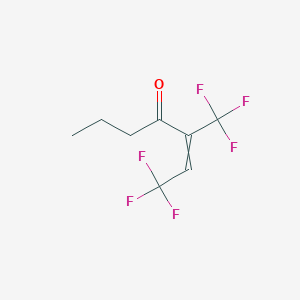
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
